molecular formula C7H4ClF3N2O2 B108376 5-Chloro-2-nitro-4-(trifluoromethyl)aniline CAS No. 35375-74-7

5-Chloro-2-nitro-4-(trifluoromethyl)aniline

Cat. No. B108376
CAS RN: 35375-74-7
M. Wt: 240.57 g/mol
InChI Key: AAMCWLIPRMIPBN-UHFFFAOYSA-N
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Description

5-Chloro-2-nitro-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4ClF3N2O2 and a molecular weight of 240.57 . It is a solid substance that should be stored in a dark place at room temperature .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-nitro-4-(trifluoromethyl)aniline is 1S/C7H4ClF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

5-Chloro-2-nitro-4-(trifluoromethyl)aniline is a solid at room temperature . It has a molecular weight of 240.57 . The density of a related compound, 2-Chloro-5-(trifluoromethyl)aniline, is reported to be 1.428 g/mL at 25 °C .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like 5-Chloro-2-nitro-4-(trifluoromethyl)aniline is a common pharmacophore in many FDA-approved drugs . This group can enhance the biological activity and metabolic stability of pharmaceuticals. Therefore, this compound may serve as a precursor in synthesizing new drug candidates, particularly those targeting diseases where fluorinated compounds have proven effective.

Agrochemical Synthesis

Trifluoromethylpyridines, which can be derived from compounds such as 5-Chloro-2-nitro-4-(trifluoromethyl)aniline, play a significant role in the agrochemical industry . They are used in the synthesis of herbicides and pesticides, providing protection against a wide range of pests and diseases due to their unique physicochemical properties.

Safety And Hazards

5-Chloro-2-nitro-4-(trifluoromethyl)aniline may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective clothing and avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, wash with plenty of water and seek medical advice if necessary .

properties

IUPAC Name

5-chloro-2-nitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMCWLIPRMIPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378729
Record name 5-chloro-2-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-nitro-4-(trifluoromethyl)aniline

CAS RN

35375-74-7
Record name 5-chloro-2-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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